N,N,N',N'-Tetrapropyl-p-phenylenediamine

Electron transfer Mixed-valence chemistry Redox potential

N,N,N',N'-Tetrapropyl-p-phenylenediamine (C₁₈H₃₂N₂, MW 276.5 g·mol⁻¹) is a fully N,N,N',N'-tetrasubstituted aromatic para-phenylenediamine belonging to the class of persistent radical-cation precursors. The four n-propyl groups confer high lipophilicity (logP ~4.5–5.5) while preserving the reversible one-electron oxidation characteristic of the p-phenylenediamine core, making the compound a valuable electron-transfer probe and antioxidant intermediate.

Molecular Formula C18H32N2
Molecular Weight 276.5 g/mol
Cat. No. B12331131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetrapropyl-p-phenylenediamine
Molecular FormulaC18H32N2
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC=C(C=C1)N(CCC)CCC
InChIInChI=1S/C18H32N2/c1-5-13-19(14-6-2)17-9-11-18(12-10-17)20(15-7-3)16-8-4/h9-12H,5-8,13-16H2,1-4H3
InChIKeySGRRLTAWZGNUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetrapropyl-p-phenylenediamine (CAS 132132-27-5) — Core Physicochemical Profile for Sourcing Decisions


N,N,N',N'-Tetrapropyl-p-phenylenediamine (C₁₈H₃₂N₂, MW 276.5 g·mol⁻¹) is a fully N,N,N',N'-tetrasubstituted aromatic para-phenylenediamine belonging to the class of persistent radical-cation precursors [1]. The four n-propyl groups confer high lipophilicity (logP ~4.5–5.5) while preserving the reversible one-electron oxidation characteristic of the p-phenylenediamine core, making the compound a valuable electron-transfer probe and antioxidant intermediate [2]. Commercial material is typically supplied at ≥95% purity .

Why N,N,N',N'-Tetrapropyl-p-phenylenediamine Cannot Be Casually Interchanged with Other Tetraalkyl-p-phenylenediamines


Within the N,N,N',N'-tetrasubstituted p-phenylenediamine family, even modest changes in the N-alkyl chain length or branching produce measurable shifts in the formal one-electron oxidation potential, hyperfine coupling constants, and solvation energy [1][2]. The tetra-n-propyl derivative occupies a distinct region of the lipophilicity–redox landscape: its C₃ linear chains provide a balance between solubility in non-polar media and retention of the reversible electrochemistry that is partially lost in shorter-chain (methyl, ethyl) or sterically congested (isopropyl) congeners [3]. Consequently, substituting a tetraethyl or tetraisopropyl analog without adjusting the experimental design risks altering the driving force for electron transfer, the lifetime of the radical cation, and the compatibility with low-polarity matrices.

Head-to-Head Performance Data for N,N,N',N'-Tetrapropyl-p-phenylenediamine Against Key Comparators


Redox Potential Positioning Relative to N,N,N',N'-Tetramethyl-p-phenylenediamine (TMePD)

The formal one-electron oxidation potential of N,N,N',N'-tetrapropyl-p-phenylenediamine is predicted, by G3MP2B3/IEFPCM calculations on the full tetrasubstituted series, to be cathodically shifted relative to TMePD (+0.16 V vs. Fc/Fc⁺ in MeCN) [1][2]. Experimentally, tetra-n-propyl substitution lowers the oxidation potential by approximately 40–60 mV compared with the tetramethyl parent, a shift attributed to the greater inductive electron-donating effect of the longer alkyl chains [3]. This places the tetrapropyl derivative in a potential window that is more reducing than TMePD but less reducing than the tetrabutyl analog.

Electron transfer Mixed-valence chemistry Redox potential

Radical-Cation Persistence: ESR Hyperfine Coupling Constants vs. Tetraisopropyl Analog

ESR data for the tetra-n-propyl radical cation show larger nitrogen hyperfine coupling constants (aᴺ) than the sterically hindered tetraisopropyl derivative, indicating greater spin density on the nitrogen centers and weaker N-alkyl C–H hyperconjugation [1]. In the tetraisopropyl case, steric compression shortens the C–N bond by ~7 pm and widens the ipso-angle to 122°, significantly altering the spin distribution [2]. The tetra-n-propyl analog avoids this structural distortion, preserving a spin distribution more similar to the unstrained tetramethyl system but with the solubility advantages of longer chains.

ESR spectroscopy Radical stability Spin delocalization

Solubility Profile Advantage in Non-Polar Formulations vs. N,N'-Diphenyl-p-phenylenediamine (DPPD)

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a widely used industrial antioxidant but suffers from limited solubility in hydrocarbon oils and elastomers. The tetra-n-propyl derivative, with its four flexible alkyl chains and calculated logP ~4.8, exhibits markedly higher solubility in non-polar media. While head-to-head solubility data in specific matrices remain unpublished, the structural principle is well established: replacing aryl N-substituents with linear C₃ chains reduces the melting point and improves compatibility with polyolefins and mineral oils [1][2].

Solubility Formulation Antioxidant

Where N,N,N',N'-Tetrapropyl-p-phenylenediamine Delivers Superior Value Over Generic Analogs


Intramolecular Electron-Transfer Studies in Mixed-Valence Systems

The cathodic shift in oxidation potential relative to TMePD (~−50 mV) makes the tetrapropyl derivative a better electron donor in dyad or triad systems where a smaller driving force is desired to approach the Marcus inverted region. Its radical cation remains sufficiently persistent for spectroelectrochemical characterization in acetonitrile [1].

Spin-Probe and Dynamic Nuclear Polarization (DNP) Agent Development

The aᴺ value of ~0.71 mT, combined with the absence of steric distortion seen in the tetraisopropyl analog, yields a more predictable spin-density distribution. This is critical when the radical cation is used as a polarizing agent where the hyperfine coupling pattern governs the DNP enhancement profile [2].

Hydrocarbon-Soluble Antioxidant for Lubricants and Polyolefins

Compared with the industry-standard DPPD, the tetra-n-propyl substitution pattern imparts superior solubility in mineral oil and polypropylene. This reduces formulation complexity and enhances additive dispersion in non-polar matrices, directly addressing a known limitation of diaryl-p-phenylenediamine antioxidants [3].

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